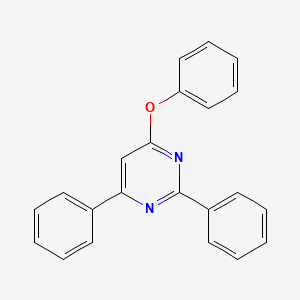

4-phenoxy-2,6-diphenylpyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

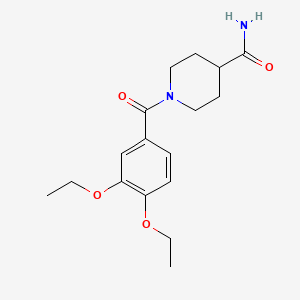

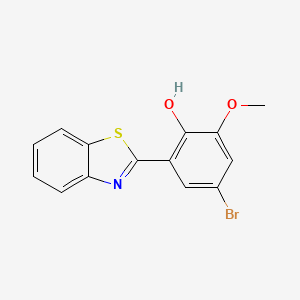

4-phenoxy-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C22H16N2O . It is a pyrimidine derivative, which is a class of heterocycles that are widely used in the design of new biologically active compounds and medicines . Pyrimidines with aromatic substituents and extended unsaturated side chains have been shown to be promising for the preparation of organic luminophores, electroluminescent materials, fluorescent chemosensors, and biomarkers .

Synthesis Analysis

The synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a related compound, was achieved by the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine . This compound was involved in a number of transformations at the amino group, which afforded various derivatives . Another synthesis method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular structure of 4-phenoxy-2,6-diphenylpyrimidine consists of a pyrimidine ring with phenyl groups at the 2 and 6 positions and a phenoxy group at the 4 position . The structure is aromatic, contributing to its stability .Chemical Reactions Analysis

4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a derivative of 4-phenoxy-2,6-diphenylpyrimidine, was involved in a number of transformations at the amino group . These transformations included acetylation at the amino group on heating in boiling acetic anhydride to give N-acetyl derivative .科学研究应用

Therapeutic Candidates

Phenoxy derivatives, including 4-Phenoxy-2,6-diphenyl-pyrimidine, have been investigated for their potential as therapeutic candidates . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Phenoxy derivatives have been synthesized and evaluated for their in-vitro anti-oxidant effects .

Dual VEGFR-2/c-Met Inhibitors

A class of 4-phenoxy-pyridine/pyrimidine derivatives, including 4-Phenoxy-2,6-diphenyl-pyrimidine, were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . These compounds showed excellent inhibitory activity against the A549, MCF-7, HepG2, and Ovcar-3 cell lines . They also exhibited low toxicity to human normal cells .

Herbicidal Compounds

4-Phenoxy-2,6-diphenyl-pyrimidine has been introduced into aryloxy-phenoxy acetates to synthesize novel herbicidal compounds . This approach seeks to create efficient herbicidal compounds by the sub-structure link route .

Anticancer Properties

Several 4,6-diarylpyrimidin-2-amine derivatives, including 4-Phenoxy-2,6-diphenyl-pyrimidine, show anticancer properties . These compounds have been designed and synthesized to develop potent anticancer chemotherapeutic agents .

作用机制

Target of Action

The primary targets of 4-Phenoxy-2,6-diphenyl-pyrimidine are VEGFR-2 and c-Met . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, the process of new blood vessel formation. c-Met is a receptor for hepatocyte growth factor (HGF) and is involved in cell proliferation, survival, and motility .

Mode of Action

4-Phenoxy-2,6-diphenyl-pyrimidine interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The inhibition of VEGFR-2 and c-Met by 4-Phenoxy-2,6-diphenyl-pyrimidine affects multiple biochemical pathways. It disrupts the VEGF and HGF signaling pathways, which can lead to the inhibition of angiogenesis and cell proliferation, respectively . The downstream effects of this disruption can include reduced tumor growth and metastasis in cancer cells .

Pharmacokinetics

The compound’s ability to inhibit vegfr-2 and c-met suggests that it has sufficient bioavailability to reach its targets within cells .

Result of Action

The result of 4-Phenoxy-2,6-diphenyl-pyrimidine’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the disruption of VEGF and HGF signaling pathways, leading to reduced angiogenesis and cell proliferation .

未来方向

A class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . This suggests potential future directions for the development of 4-phenoxy-2,6-diphenylpyrimidine as a biologically active compound. Additionally, phenanthroimidazole–azine derivatives bearing various kinds of azine acceptors, including 2,6-diphenylpyrimidine, have been developed and show promise for applications in displays and lighting .

属性

IUPAC Name |

4-phenoxy-2,6-diphenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSBHHYFFJHVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2,6-diphenyl-pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)

![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)